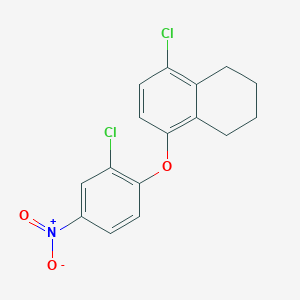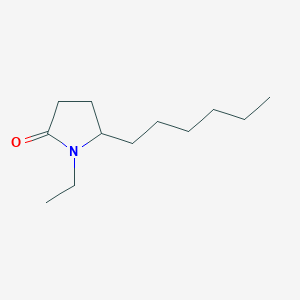
4-Cyanophenyl 4-(undecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-(undecyloxy)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group and an undecyloxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-(undecyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(undecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenyl 4-(undecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: 4-Cyanophenyl 4-(undecyloxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of liquid crystals and other advanced materials .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and as a component in specialty coatings and adhesives .
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(undecyloxy)benzoate is primarily related to its chemical reactivity. The ester linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol. The cyanophenyl group can interact with various nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Cyanophenyl 4-(decyloxy)benzoate: Similar structure with a shorter alkyl chain.
4-Cyanophenyl benzoate: Lacks the undecyloxy group, making it less
Properties
CAS No. |
77164-86-4 |
|---|---|
Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-undecoxybenzoate |
InChI |
InChI=1S/C25H31NO3/c1-2-3-4-5-6-7-8-9-10-19-28-23-17-13-22(14-18-23)25(27)29-24-15-11-21(20-26)12-16-24/h11-18H,2-10,19H2,1H3 |
InChI Key |
HLMBTZSUFHPMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


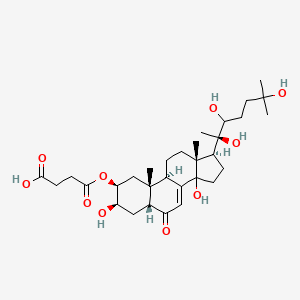
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
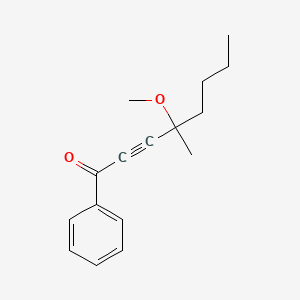
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)

![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
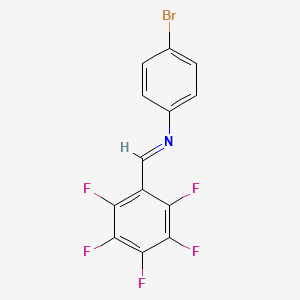
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
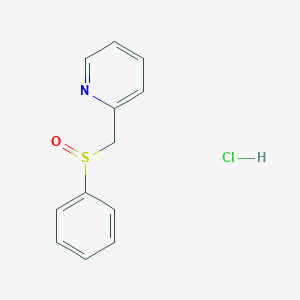
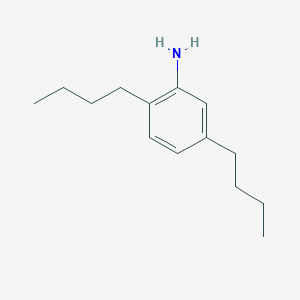
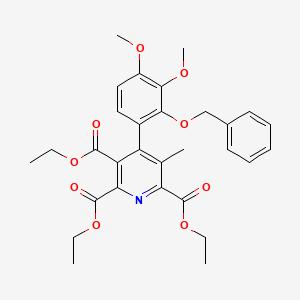
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
